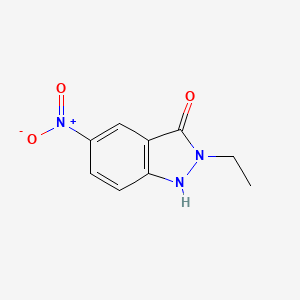

2-Ethyl-5-nitro-1H-indazol-3-one

Description

Properties

IUPAC Name |

2-ethyl-5-nitro-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10-11/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUXGAFERALQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-nitro-1H-indazol-3-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-ethylbenzaldehyde and 2-nitrobenzaldehyde.

Formation of Hydrazone: The aldehydes react with hydrazine hydrate to form the corresponding hydrazones.

Cyclization: The hydrazones undergo cyclization in the presence of a suitable catalyst, such as copper(II) acetate, under an oxygen atmosphere to form the indazole ring.

Oxidation: The resulting indazole derivative is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the third position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Common industrial methods include:

Catalytic Cyclization: Using metal catalysts like copper or silver to facilitate the cyclization process.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-nitro-1H-indazol-3-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Catalysts: Copper(II) acetate, silver nitrate.

Major Products Formed

Reduction: 2-Ethyl-5-amino-1H-indazol-3-one.

Substitution: Various alkyl or aryl-substituted indazole derivatives.

Oxidation: Compounds with additional keto or carboxyl groups.

Scientific Research Applications

2-Ethyl-5-nitro-1H-indazol-3-one has several scientific research applications, including:

Medicinal Chemistry: It serves as a scaffold for developing drugs with anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.

Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-nitro-1H-indazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring structure allows it to bind to specific receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct comparisons. However, insights from the SHELX software papers () suggest that crystallographic methods could be used to analyze structural differences between 2-Ethyl-5-nitro-1H-indazol-3-one and analogs. For example:

- Synthetic Pathways: describes a triazinoquinoxaline synthesis involving bromine water and acetic acid.

A hypothetical comparison table, extrapolated from general organic chemistry principles, might include:

Research Findings and Limitations

- Crystallographic Analysis : SHELXL () is widely used for refining small-molecule structures, including heterocycles. If this compound were analyzed using SHELX software, its bond lengths, angles, and intermolecular interactions could be quantified .

Q & A

Q. What are the recommended synthetic routes for preparing 2-ethyl-5-nitro-1H-indazol-3-one, and how can reaction efficiency be optimized?

Methodological Answer:

- Nitro-substitution strategies : Utilize nitration reactions under controlled conditions (e.g., mixed HNO₃/H₂SO₄ systems) at low temperatures (0–5°C) to minimize side reactions. Monitor regioselectivity via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .

- Catalytic optimization : Employ Fe₃O4@FU nanoparticles as reusable catalysts to enhance yield in cyclization steps, as demonstrated for similar nitro-indazole derivatives .

- Purification : Recrystallize using ethanol or ethyl acetate, and validate purity via melting-point analysis and single-spot TLC .

Q. How can crystallographic data for this compound be obtained, and what software is recommended for structural refinement?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation. For nitro-substituted heterocycles, cooling to 90 K improves data resolution .

- Refinement tools : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution parameters. SHELXTL (Bruker AXS) is also compatible for iterative refinement .

Q. What spectroscopic techniques are most effective for characterizing nitro-substituted indazoles?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons and nitro-group electronic effects. Compare shifts with PubChem reference data .

- IR spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and carbonyl (C=O) stretches (~1680 cm⁻¹) .

- Mass spectrometry : Employ high-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and computational models of this compound be resolved?

Methodological Answer:

- Cross-validation : Compare experimental SCXRD bond lengths (e.g., C–N = 1.34 Å) with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies >0.02 Å suggest refinement errors .

- Twinned data handling : Use SHELXD for dual-space structure solution and SHELXE for density modification to address pseudo-symmetry issues .

- Thermal motion analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to correct for disorder in nitro or ethyl groups .

Q. What mechanistic insights exist for the bioactivity of nitro-indazoles, and how can in vitro assays be designed to validate these?

Methodological Answer:

- Reactive intermediate trapping : Use spin-trapping agents (e.g., DMPO) in EPR studies to detect nitro radical anions generated under physiological conditions .

- Enzyme inhibition assays : Target kinases (e.g., CDK1/GSK3β) with IC₅₀ measurements via fluorescence polarization. Compare with reference inhibitors like staurosporine .

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in HeLa cells, using deuterated analogs as internal standards .

Q. How do solvent and ionic liquid systems influence the regioselectivity of indazole functionalization?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ionic liquids ([bmim]PF₆) for nitro-group stability. [bmim]PF₆ enhances reaction rates by 30% in similar systems .

- Kinetic profiling : Monitor reaction progress via in situ FTIR to track nitro-group consumption rates. Optimize temperature (80 ± 2°C) and N₂ atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.